5-(Cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No.:
Cat. No.: VC17670508
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2 |
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Molecular Weight | 193.24 g/mol |
IUPAC Name | 5-(cyclopropylmethyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H15NO2/c1-7-10(11(13)14)6-9(12(7)2)5-8-3-4-8/h6,8H,3-5H2,1-2H3,(H,13,14) |
Standard InChI Key | ARUBWUOICYQFDE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(N1C)CC2CC2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:
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1-position: Cyclopropylmethyl group ()
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2- and 5-positions: Methyl groups ()
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3-position: Carboxylic acid (-\text{COOH)
The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 13657-17-5 | |
Molecular Formula | ||
Molecular Weight | 193.24 g/mol | |
SMILES Notation | CC1=CC(=C(N1CC2CC2)C)C(=O)O | |
InChIKey | IRPSDSAYDMWHCN-UHFFFAOYSA-N |
Spectroscopic Characteristics
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NMR: The -NMR spectrum (300 MHz) shows signals for the cyclopropylmethyl protons (δ 0.5–1.2 ppm), pyrrole ring protons (δ 6.4–7.6 ppm), and methyl groups (δ 1.9–2.3 ppm) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at 193.11 .
Synthesis and Preparation
Hydrolysis of Ethyl Esters
A common synthesis route involves alkaline hydrolysis of the corresponding ethyl ester. For example, ethyl 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is refluxed with aqueous sodium hydroxide (10%) in ethanol, followed by acidification to yield the carboxylic acid .
Table 2: Reaction Conditions for Hydrolysis
Parameter | Value | Yield |
---|---|---|
Solvent | Ethanol/Water (1:1) | 95% |
Temperature | Reflux (78–100°C) | - |
Reaction Time | 3–4 hours | - |
Catalyst | NaOH (10% aqueous) | - |
Alternative Pathways
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Knorr Pyrrole Synthesis: Cyclocondensation of α-aminoketones with cyclopropylmethyl-substituted β-ketoesters.
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Cross-Coupling Reactions: Palladium-catalyzed coupling to introduce the cyclopropylmethyl group .
Biological Activities
EZH2 Inhibition
Pyrrole-3-carboxylic acid derivatives, including structural analogs of 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, exhibit inhibitory activity against Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. In vitro assays demonstrate IC values in the micromolar range, suggesting potential as anticancer agents .
Antibacterial Properties
The carboxylic acid moiety enhances binding to bacterial enzymes, such as DNA gyrase. Comparative studies show moderate activity against Gram-positive strains (MIC: 32–64 µg/mL) .
Applications in Medicinal Chemistry
Prodrug Development
The carboxylic acid group facilitates prodrug design via esterification or amidation. For instance, conversion to methyl esters improves membrane permeability, enabling targeted delivery .
Metal Coordination
The compound acts as a ligand for transition metals (e.g., Cu, Fe) due to its pyrrole nitrogen and carboxylate oxygen atoms. Such complexes are explored for catalytic and antimicrobial applications .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
The cyclopropylmethyl group in 5-(cyclopropylmethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid confers enhanced metabolic stability compared to alkyl or aryl substituents, as evidenced by in vitro microsomal assays .
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